Hydrogen Bond Donor and Acceptor Capacity: Direct Functional Group Comparison with Dibromomethane
Dibromomethanol possesses precisely one hydrogen bond donor (the hydroxyl O-H group) and one hydrogen bond acceptor (the oxygen atom lone pairs), as computed from its molecular structure [1]. In direct contrast, dibromomethane (CAS 74-95-3) contains zero hydrogen bond donors and zero hydrogen bond acceptors [2]. This binary (present/absent) functional group difference means that in any application dependent on directed intermolecular hydrogen bonding—such as molecular recognition, supramolecular assembly, or solvent-mediated reaction control—dibromomethane cannot replicate the behavior of dibromomethanol.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | Dibromomethane: 0 |
| Quantified Difference | +1 (absolute, qualitative shift from non-HBD to HBD) |
| Conditions | PubChem computed molecular properties based on canonical SMILES and InChI structure |
Why This Matters
This binary functional group difference determines whether a compound can participate in hydrogen-bond-directed synthesis, crystallization, or molecular recognition, making dibromomethanol and dibromomethane non-interchangeable in any hydrogen-bond-dependent application.
- [1] PubChem. Compound Summary for CID 19912808: Dibromomethanol. National Center for Biotechnology Information. 2025. View Source
- [2] PubChem. Compound Summary for CID 3024: Dibromomethane. National Center for Biotechnology Information. 2025. View Source
